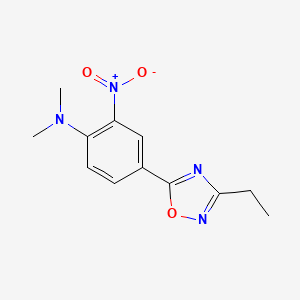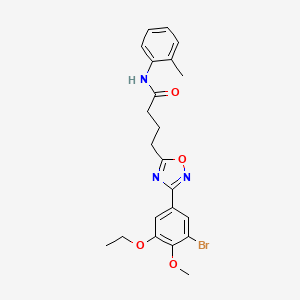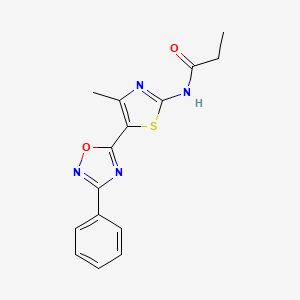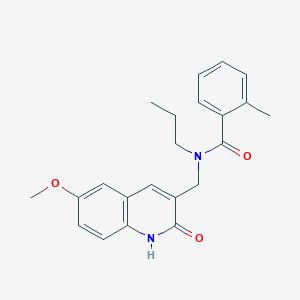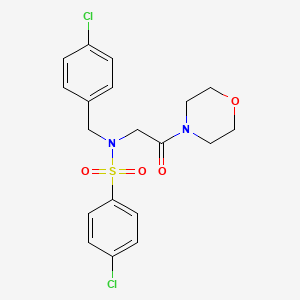
4-chloro-N-(4-chlorobenzyl)-N-(2-morpholino-2-oxoethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(4-chlorobenzyl)-N-(2-morpholino-2-oxoethyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamide drugs. It has gained attention in scientific research due to its potential therapeutic applications in various diseases.
Mécanisme D'action
The exact mechanism of action of 4-chloro-N-(4-chlorobenzyl)-N-(2-morpholino-2-oxoethyl)benzenesulfonamide is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting various enzymes and pathways involved in the disease process. For instance, in cancer research, it has been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and cell proliferation. In inflammation research, it has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, it has been found to induce cell cycle arrest, inhibit angiogenesis, and increase the expression of tumor suppressor genes. In inflammation research, it has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). In neurological disorder research, it has been found to have potential neuroprotective effects by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-chloro-N-(4-chlorobenzyl)-N-(2-morpholino-2-oxoethyl)benzenesulfonamide in lab experiments is its potential therapeutic applications in various diseases. It is also relatively easy to synthesize and purify. However, one of the limitations is that its exact mechanism of action is not fully understood, which makes it challenging to optimize its therapeutic effects. Additionally, its potential toxicity and side effects need to be carefully evaluated in future studies.
Orientations Futures
There are several future directions for the research on 4-chloro-N-(4-chlorobenzyl)-N-(2-morpholino-2-oxoethyl)benzenesulfonamide. One direction is to further investigate its mechanism of action and optimize its therapeutic effects in various diseases. Another direction is to evaluate its potential toxicity and side effects in preclinical and clinical studies. Additionally, its pharmacokinetic and pharmacodynamic properties need to be carefully evaluated to determine its optimal dosage and administration route. Finally, the development of novel analogs and derivatives of this compound may lead to the discovery of more potent and selective therapeutic agents.
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Future studies may lead to the development of more effective and selective therapeutic agents based on this compound.
Méthodes De Synthèse
The synthesis of 4-chloro-N-(4-chlorobenzyl)-N-(2-morpholino-2-oxoethyl)benzenesulfonamide involves the reaction of 4-chlorobenzylamine with 2-(morpholino-2-oxoethyl)benzenesulfonyl chloride in the presence of a base. The reaction yields the desired compound, which can be purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
4-chloro-N-(4-chlorobenzyl)-N-(2-morpholino-2-oxoethyl)benzenesulfonamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In inflammation research, it has been found to reduce the production of pro-inflammatory cytokines. In neurological disorder research, it has been studied for its potential neuroprotective effects.
Propriétés
IUPAC Name |
4-chloro-N-[(4-chlorophenyl)methyl]-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O4S/c20-16-3-1-15(2-4-16)13-23(14-19(24)22-9-11-27-12-10-22)28(25,26)18-7-5-17(21)6-8-18/h1-8H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAUUYKCDDBUEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

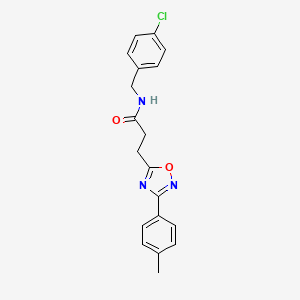

![3-methyl-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B7718338.png)
![(Z)-N'-(2-hydroxybenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7718347.png)
